molecular formula C19H24N4O B4485063 1-[4-(4-Methylpiperazin-1-yl)benzyl]-3-phenylurea

1-[4-(4-Methylpiperazin-1-yl)benzyl]-3-phenylurea

Cat. No.: B4485063
M. Wt: 324.4 g/mol
InChI Key: ZZUDQWQMLLMTAJ-UHFFFAOYSA-N
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Description

1-[4-(4-Methylpiperazin-1-yl)benzyl]-3-phenylurea is an organic compound belonging to the class of phenylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a benzyl group, along with a phenylurea moiety

Preparation Methods

The synthesis of 1-[4-(4-Methylpiperazin-1-yl)benzyl]-3-phenylurea typically involves the reaction of 4-methylpiperazine with benzyl chloride to form 4-(4-methylpiperazin-1-yl)benzyl chloride. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[4-(4-Methylpiperazin-1-yl)benzyl]-3-phenylurea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[4-(4-Methylpiperazin-1-yl)benzyl]-3-phenylurea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Methylpiperazin-1-yl)benzyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in inflammatory and pain pathways. For instance, it can inhibit the activity of cyclooxygenase enzymes, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins .

Comparison with Similar Compounds

1-[4-(4-Methylpiperazin-1-yl)benzyl]-3-phenylurea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a piperazine ring with a phenylurea moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-22-11-13-23(14-12-22)18-9-7-16(8-10-18)15-20-19(24)21-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUDQWQMLLMTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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